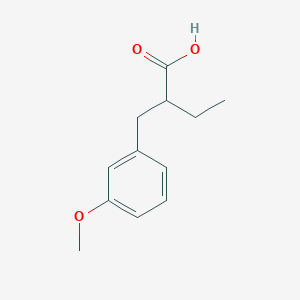

2-(3-Methoxy-benzyl)-butyric acid

説明

2-(3-Methoxy-benzyl)-butyric acid (CAS: 177362-57-1) is a substituted butyric acid derivative featuring a 3-methoxybenzyl group attached to the second carbon of the butyric acid backbone. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.26 g/mol. It is commercially available with a purity of 95%, as documented in chemical catalogs .

特性

IUPAC Name |

2-[(3-methoxyphenyl)methyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-10(12(13)14)7-9-5-4-6-11(8-9)15-2/h4-6,8,10H,3,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDIEJDNANEDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-benzyl)-butyric acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxybenzyl bromide with butyric acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Another approach involves the Friedel-Crafts acylation of 3-methoxybenzyl chloride with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also requires anhydrous conditions and an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of 2-(3-Methoxy-benzyl)-butyric acid may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(3-Methoxy-benzyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(3-Hydroxy-benzyl)-butyric acid.

Reduction: 2-(3-Methoxy-benzyl)-butanol.

Substitution: 2-(3-Substituted-benzyl)-butyric acid, depending on the substituent introduced.

科学的研究の応用

2-(3-Methoxy-benzyl)-butyric acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(3-Methoxy-benzyl)-butyric acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

Functional Group Diversity :

- The target compound lacks heterocyclic or halogenated substituents seen in QD-8589 (bromopyridine) and QB-1466 (pyridopyrimidine). This simplifies its reactivity profile, making it more suitable for straightforward derivatization.

- Unlike QZ-7949 (dioxane dione), which is a cyclic ester, 2-(3-Methoxy-benzyl)-butyric acid’s free carboxylic acid group allows direct participation in acid-base reactions or coupling reactions (e.g., amide bond formation).

Molecular Weight and Complexity :

- QB-1466, with a molecular weight of 387.43 g/mol, is significantly larger and more structurally complex, likely limiting its solubility compared to the simpler butyric acid derivative.

Applications :

- The bromine atom in QD-8589 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the tert-butyl ester in QB-1466 is advantageous in peptide synthesis.

- 2-(3-Methoxy-benzyl)-butyric acid’s simplicity positions it as a versatile intermediate for further functionalization, such as esterification or amidation.

Research Findings and Limitations

- Comparative Reactivity: The absence of heterocycles or bulky substituents in the target compound may enhance its solubility in polar solvents (e.g., water, ethanol) compared to QB-1466 or QD-8587.

- Data Gaps : Detailed physicochemical properties (e.g., logP, pKa) or biological activity data are absent in the available evidence, necessitating further experimental characterization.

生物活性

2-(3-Methoxy-benzyl)-butyric acid, a derivative of butyric acid, has garnered attention for its potential biological activities. This compound, with the chemical formula C12H16O3 and CAS number 177362-57-1, is being studied for its antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- Structure : The compound features a butyric acid backbone with a methoxy-substituted benzyl group, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(3-Methoxy-benzyl)-butyric acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which is beneficial in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that 2-(3-Methoxy-benzyl)-butyric acid may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The compound's ability to modulate signaling pathways associated with cancer cell proliferation is an area of ongoing research.

The biological effects of 2-(3-Methoxy-benzyl)-butyric acid are thought to be mediated through several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression.

- Modulation of Gene Expression : It could affect the expression of genes related to inflammation and cell cycle regulation.

- Interaction with Receptors : Potential interactions with various receptors involved in immune response and cell signaling pathways are under investigation.

Case Studies and Research Findings

Toxicological Profile

Toxicological evaluations are essential to establish the safety profile of 2-(3-Methoxy-benzyl)-butyric acid. Initial studies suggest low toxicity levels, but comprehensive assessments including Ames tests and micronucleus assays are necessary to confirm its safety for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。